Product packaging for Naphthyl-alpha-L-fucoside(Cat. No.:CAS No. 63503-05-9)

Naphthyl-alpha-L-fucoside

Cat. No.: B1238298
CAS No.: 63503-05-9
M. Wt: 290.31 g/mol
InChI Key: HFJUQSUBZOKELZ-FITDYDNJSA-N
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Description

Overview of Fucosidase Enzyme Family and Biological Significance

Alpha-L-fucosidases (AFUs) are exo-acting glycoside hydrolases that play a crucial role in the catabolism of fucose-containing glycoconjugates within the lysosomes of cells. geneseqtools.com These enzymes are found across various organisms, from bacteria to mammals, and are essential for maintaining cellular homeostasis. oup.com Based on sequence similarity, alpha-L-fucosidases are primarily classified into the glycoside hydrolase (GH) families GH29 and GH95. oup.comacs.org

The biological significance of alpha-L-fucosidases is vast. They are involved in numerous physiological and pathological processes, including cell adhesion, immune responses, and fertilization. oup.com For instance, the fucosylation of cell surface glycans is critical for selectin-mediated leukocyte trafficking during inflammation. frontiersin.org Furthermore, alterations in fucosylation patterns and alpha-L-fucosidase activity have been linked to various diseases, including cancer and lysosomal storage disorders like fucosidosis, which results from a deficiency in the alpha-L-fucosidase enzyme. frontiersin.org In the context of cancer, changes in the expression of fucosylated antigens, such as the ABO and Lewis blood group antigens, are often observed and can be associated with prognosis. oup.comfrontiersin.org

The GH29 family of alpha-L-fucosidases is further divided into subfamilies A and B, which exhibit different substrate specificities. oup.comresearchgate.netnih.gov GH29A members generally have a broader substrate specificity, acting on various fucosyl linkages, while GH29B enzymes are more specific, primarily targeting α1,3/4-linked fucose. acs.orgoup.comresearchgate.netnih.gov This diversity in substrate preference reflects the wide array of fucosylated structures found in nature. researchgate.net

Contextualization of Naphthyl-alpha-L-fucoside as a Research Probe

This compound is a synthetic glycoside compound that has become an invaluable tool in biochemical research. smolecule.com It consists of a naphthyl group linked to an alpha-L-fucose moiety. smolecule.com This compound serves as a chromogenic and fluorogenic substrate for alpha-L-fucosidase. smolecule.comgbiosciences.com

The utility of this compound lies in its mechanism of action as a substrate. When alpha-L-fucosidase cleaves the glycosidic bond, it releases 2-naphthol (B1666908). smolecule.comgbiosciences.com This released 2-naphthol can then be detected and quantified through various methods. For instance, it can be coupled with a suitable staining reagent, such as hexazonium p-rosaniline, to form a colored azo-dye, allowing for colorimetric detection. gbiosciences.com Alternatively, the fluorescence of 2-naphthol can be measured, providing a highly sensitive method for assaying enzyme activity. smolecule.comgbiosciences.com This property makes this compound particularly useful for:

Biochemical Assays: It is widely used to measure the activity of alpha-L-fucosidase in various biological samples, including tissue homogenates, cell lysates, and purified enzyme preparations. smolecule.com Its sensitivity allows for the detection of low enzyme activities. smolecule.com

Histochemistry: The compound can be used in histochemical staining to visualize the location of alpha-L-fucosidase activity within tissues, providing insights into the distribution of the enzyme. smolecule.com

Enzyme Kinetics and Inhibition Studies: Researchers can use this compound to determine key kinetic parameters of alpha-L-fucosidase, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). smolecule.com It is also employed in screening for potential inhibitors of the enzyme, which is crucial for drug development efforts targeting fucosidase activity. smolecule.comnih.gov

The distinct properties of this compound, particularly its ability to generate a detectable signal upon enzymatic cleavage, have established it as a standard reagent for studying the function and regulation of alpha-L-fucosidases in a variety of research settings. smolecule.com

Detailed Research Findings

Recent research has further elucidated the diverse functionalities and applications of alpha-L-fucosidases and the utility of probes like this compound. A 2023 study presented a functional map of the GH29 family, analyzing the substrate specificity and transglycosylation activity of 21 representative α-L-fucosidases. nih.gov This research highlighted the varied enzymatic rates on different substrates and the potential for these enzymes in biocatalysis. nih.gov Another study in 2024 reported on a novel α-l-fucosidase from Prevotella nigrescens with high efficiency in cleaving core fucose from antibodies, a significant advancement for glycoengineering therapeutic antibodies to enhance their efficacy. acs.org

The synthesis of specific fucosides, including aryl fucosides, is also an active area of research. A 2025 publication detailed the synthesis of various aryl α-L-fucosides and evaluated their binding affinity to the DC-SIGN receptor, a key receptor in pathogen recognition, offering new avenues for designing selective antagonists. researchgate.net The chemical synthesis of complex glycans remains a critical area, providing essential tools for glycobiology research that are often not available from natural sources in sufficient purity or quantity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O5 B1238298 Naphthyl-alpha-L-fucoside CAS No. 63503-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9-,13+,14+,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJUQSUBZOKELZ-FITDYDNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212907
Record name Naphthyl-alpha-L-fucoside
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Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63503-05-9
Record name 2-Naphthalenyl 6-deoxy-α-L-galactopyranoside
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Record name Naphthyl-alpha-L-fucoside
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Record name Naphthyl-alpha-L-fucoside
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Record name 2-naphthyl 6-deoxy-α-L-galactopyranoside
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Synthetic Methodologies and Chemical Derivatization of Naphthyl Alpha L Fucoside

Glycosylation Reactions for Chemical Synthesis

The principal method for synthesizing Naphthyl-alpha-L-fucoside is through glycosylation, which involves the reaction of an activated fucose derivative (glycosyl donor) with a naphthol acceptor. smolecule.com These reactions are typically promoted by catalysts and can be broadly categorized into acid-catalyzed and base-catalyzed approaches.

Acid-Catalyzed Approaches Utilizing Activated Fucose Derivatives

Acid-catalyzed glycosylation is a common strategy for forming the fucosidic linkage. These methods often employ a Lewis acid to activate a glycosyl donor, such as a glycosyl acetate (B1210297) or trichloroacetimidate (B1259523), facilitating its reaction with the naphthol acceptor. wikipedia.orgrsc.org

One established method is the Helferich reaction , which can utilize a glycosyl acetate like tetra-O-acetyl-L-fucopyranose as the donor in the presence of a Lewis acid catalyst such as tin(IV) chloride. wikipedia.orgresearchgate.net Another approach involves the use of glycosyl trichloroacetimidates. For example, a fucose donor can be converted to a trichloroacetimidate by reacting it with trichloroacetonitrile (B146778) in the presence of a base like cesium carbonate. sinica.edu.tw This activated donor is then reacted with the naphthol acceptor (e.g., 1-naphthol (B170400) or 2-naphthol) under the promotion of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to yield the desired naphthyl fucoside. sinica.edu.twbohrium.com

Visible-light-induced photoacid catalysis has also been explored for glycosylation. In this method, a photoacid, such as eosin (B541160) Y, becomes more acidic upon light irradiation, promoting the reaction between a glycosyl trichloroacetimidate and an alcohol acceptor. rsc.org While effective for various glycosylations, controlling stereoselectivity, especially with naphthol derivatives, can be a challenge. rsc.org

Table 1: Examples of Acid-Catalyzed Glycosylation Conditions

Glycosyl DonorAcceptorCatalyst/PromoterTypical ConditionsReference
Tetra-O-acetyl-L-fucopyranoseNaphtholTin(IV) chloride (SnCl4)Inert solvent (e.g., Dichloromethane) researchgate.net
Fucosyl trichloroacetimidateNaphtholTrimethylsilyl trifluoromethanesulfonate (TMSOTf)Anhydrous conditions, molecular sieves, low temperature sinica.edu.tw
Glycosyl trichloroacetimidateAlcohol/NaphtholEosin Y / PhSSPh (Photoacid system)Visible light irradiation rsc.org

Base-Catalyzed Glycosylation Strategies

Base-catalyzed or base-promoted glycosylation methods provide an alternative to acid-catalyzed reactions. The most classic example is the Koenigs-Knorr reaction , which traditionally uses a glycosyl halide (e.g., acetobromofucose) as the donor and a silver salt, such as silver carbonate, as a promoter. wikipedia.org The silver salt facilitates the departure of the halide, allowing the naphthol to attack the anomeric carbon. The stereochemical outcome is often influenced by the protecting group at the C-2 position of the fucose donor. A participating group (like an acetyl group) typically leads to a 1,2-trans product, which would be the β-anomer for fucose. To achieve the desired α-anomer, non-participating protecting groups are required. wikipedia.org

Variations of this method, sometimes referred to as the Helferich method, may use mercury salts like mercuric cyanide or mercuric bromide as promoters instead of silver salts. wikipedia.orgnumberanalytics.com These heavy metal salts activate the glycosyl halide for reaction with the alcohol or phenol (B47542) acceptor. acs.org

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a powerful alternative to chemical methods, providing high specificity and avoiding the need for extensive protecting group manipulations. smolecule.com Glycosidases and glycosyltransferases are the two main classes of enzymes used for this purpose.

Application of Specific Glycosyltransferases for High Specificity

Glycosyltransferases are nature's catalysts for forming glycosidic bonds. escholarship.orgnih.gov They transfer a monosaccharide from an activated sugar nucleotide donor to a specific acceptor molecule with high regio- and stereoselectivity. nih.gov For the synthesis of this compound, a fucosyltransferase (FucT) would be employed. creative-diagnostics.com

The reaction involves the use of a fucosyltransferase that catalyzes the transfer of an L-fucose unit from a donor substrate, typically guanosine (B1672433) diphosphate-β-L-fucose (GDP-Fuc), to the hydroxyl group of a naphthol acceptor. creative-diagnostics.com This approach is highly attractive because fucosyltransferases are inherently specific for creating the α-linkage. creative-diagnostics.com The challenge often lies in the availability and cost of both the enzyme and the sugar nucleotide donor, although methods for their in situ generation have been developed to make the process more economical. nih.gov

While many fucosyltransferases are known to act on saccharide acceptors, their activity on non-carbohydrate aglycones like naphthol can vary. However, the promiscuity of some glycosyltransferases allows them to accept a range of substrates, including aromatic compounds. escholarship.org The high specificity of the enzyme ensures that only the this compound is formed, simplifying purification.

Chemical Modification of Naphthol Precursors for Fucoside Linkage

The synthesis can also be approached by modifying the naphthol acceptor to enhance its reactivity or to facilitate the glycosylation process. The 2-naphthylmethyl (Nap) ether is a well-known protecting group in carbohydrate chemistry. researchgate.net It is stable under a variety of reaction conditions but can be selectively removed, often by oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com

In a synthetic strategy, a naphthol precursor could be modified with functional groups that assist in the glycosylation step. For instance, a naphthol derivative might be used in a visible-light-promoted glycosylation reaction. nih.gov While direct glycosylation of 1-naphthol and 2-naphthol (B1666908) is common, more complex naphthol derivatives can also be used as acceptors, demonstrating the versatility of these glycosylation reactions. bohrium.comnih.gov

Regioselective and Stereoselective Synthesis Considerations

The paramount challenge in synthesizing this compound is controlling the stereochemistry at the anomeric center to favor the α-isomer (a 1,2-cis relationship for fucose). researchgate.netresearchgate.net

Several factors influence stereoselectivity:

Neighboring Group Participation : A participating protecting group at the C-2 position of the fucose donor (e.g., acetate, benzoyl) will typically direct the formation of the 1,2-trans product (β-fucoside) via a stable cyclic intermediate. wikipedia.org To achieve the α-fucoside, non-participating groups like benzyl (B1604629) or naphthylmethyl ethers are used at C-2. mdpi.com

Remote Participation : Long-range participation from protecting groups at other positions, such as a C-4 benzoyl group, has been shown to direct the formation of α-fucosides. researchgate.netmdpi.com

Anomeric Configuration of the Donor : The stereochemistry of the starting glycosyl donor (α or β anomer) can significantly influence the stereochemical outcome of the glycosylation product. researchgate.net

Indirect Synthesis : An alternative strategy involves the stereoselective synthesis of an α-L-galactoside, which is structurally similar to fucose, followed by a C-6 deoxygenation step to convert the galactoside into the desired α-L-fucoside. rsc.org This indirect route can bypass the difficulties associated with direct α-fucosylation. rsc.org

Regioselectivity concerns which hydroxyl group reacts on a multi-hydroxylated acceptor. In the case of simple 1-naphthol or 2-naphthol, this is not an issue as there is only one hydroxyl group available for glycosylation.

Table 2: Factors Influencing Stereoselectivity in Fucosylation

FactorEffect on StereoselectivityExampleReference
C-2 Protecting GroupParticipating groups (e.g., Acetyl) favor β-anomers. Non-participating groups (e.g., Benzyl) are needed for α-selectivity.Koenigs-Knorr reaction wikipedia.org
Remote C-4 ParticipationA C-4 benzoyl ester can promote the formation of the α-anomer.NIS/TMSOTf activated glycosylation researchgate.netmdpi.com
Enzyme SpecificityFucosyltransferases inherently produce the α-anomeric linkage.Enzymatic synthesis with GDP-Fuc creative-diagnostics.com
Indirect SynthesisStereoselective α-L-galactosylation followed by C-6 deoxygenation yields α-L-fucosides.DTBS-directed galactosylation rsc.org

Compound List

Mechanistic Biochemistry of Naphthyl Alpha L Fucoside As an Enzymatic Substrate

Substrate Specificity of Alpha-L-Fucosidase for Naphthyl-alpha-L-fucoside

Alpha-L-fucosidases are exoglycosidases that catalyze the hydrolysis of α-L-fucosidic linkages at the non-reducing end of oligosaccharide chains. nih.gov The specificity of these enzymes is primarily directed towards the L-fucose residue and the anomeric configuration of the glycosidic bond. The enzyme specifically recognizes the L-fucose sugar in its alpha-anomeric linkage. smolecule.com Alpha-L-fucosidases belong to several glycoside hydrolase (GH) families, most notably GH29 and GH95, which differ in their catalytic mechanism. mdpi.comnih.gov

GH29 family alpha-L-fucosidases, which employ a retaining mechanism, generally exhibit broad substrate specificity. mdpi.com They are capable of hydrolyzing various α-L-fucosidic linkages (e.g., α(1,2), α(1,3), α(1,4), and α(1,6)) and are active towards synthetic aryl substrates such as p-nitrophenyl-α-L-fucopyranoside (pNP-αFuc) and, by extension, this compound. mdpi.com The ability of the enzyme to accommodate the bulky naphthyl group in its active site demonstrates a degree of flexibility, although the affinity for such artificial substrates can vary significantly compared to natural ones. researchgate.net For instance, some fucosidases show much lower activity towards synthetic substrates like pNP-Fuc compared to their natural oligosaccharide substrates, while others are highly active. nih.gov The interaction is governed by the precise architecture of the enzyme's active site, which must bind the fucose moiety correctly to position the glycosidic bond for catalysis. rsc.org

Enzymatic Hydrolysis Mechanism and Product Generation (2-Naphthol Release)

The enzymatic hydrolysis of this compound by alpha-L-fucosidase results in the cleavage of the glycosidic bond connecting the L-fucose sugar to the naphthyl aglycone. smolecule.com This reaction releases two products: L-fucose and 2-naphthol (B1666908). smolecule.comebi.ac.uk The generation of 2-naphthol is particularly significant for assay purposes, as it is a chromogenic and fluorescent molecule that can be readily quantified spectrophotometrically or fluorometrically to measure enzyme activity. smolecule.com

The catalytic mechanism for glycoside hydrolases like alpha-L-fucosidase typically involves general acid-base catalysis. rsc.orgnih.gov For retaining enzymes of the GH29 family, the mechanism is a double displacement reaction involving a covalent glycosyl-enzyme intermediate. nih.gov The process can be described in two steps:

Glycosylation : An acidic amino acid residue (e.g., aspartate or glutamate) in the active site protonates the glycosidic oxygen, facilitating the departure of the aglycone (2-naphthol). Simultaneously, a nucleophilic carboxylate residue, also from an aspartate or glutamate, attacks the anomeric carbon (C-1) of the fucose moiety. This forms a covalent glycosyl-enzyme intermediate with an inverted stereochemistry at the anomeric center. rsc.orgnih.gov

Deglycosylation : A water molecule, activated by the first amino acid residue now acting as a general base, attacks the anomeric carbon of the intermediate. This cleaves the covalent bond to the enzyme, releasing L-fucose and regenerating the enzyme's active site. The stereochemistry at the anomeric carbon is inverted back to its original α-configuration. nih.gov

Inverting fucosidases (GH95 family) utilize a single displacement mechanism where a general acid assists the leaving of the aglycone, and a general base activates a water molecule to directly attack the anomeric carbon, leading to inversion of the stereochemistry in a single step. nih.gov

Kinetic Analysis of Alpha-L-Fucosidase Activity

Kinetic analysis of alpha-L-fucosidase using this compound allows for the characterization of the enzyme's catalytic performance. smolecule.com By measuring the initial rate of 2-naphthol production at various substrate concentrations, key kinetic parameters can be determined. nih.gov

The relationship between the initial reaction velocity (v) and the substrate concentration ([S]) for many enzymes, including alpha-L-fucosidase, can be described by the Michaelis-Menten equation. nih.govresearch-solution.com The two primary parameters derived from this model are:

Kₘ (Michaelis constant) : Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Kₘ indicates a higher affinity.

Vₘₐₓ (maximum velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are typically determined by fitting experimental data of initial reaction rates at varying concentrations of this compound to the Michaelis-Menten equation, often using non-linear regression or a linear transformation like the Lineweaver-Burk plot. researchgate.net While specific values for this compound are dependent on the enzyme source and reaction conditions, published Kₘ values for alpha-L-fucosidases with similar aryl substrates range from the micromolar to millimolar level. researchgate.netresearchgate.nettakarabio.com

Table 1: Representative Michaelis-Menten Kinetic Data for Alpha-L-Fucosidase This table presents hypothetical data for illustrative purposes, as specific values depend on the enzyme source and conditions.

This compound Concentration (mM)Initial Velocity (µmol/min/mg)
0.054.5
0.108.0
0.2515.4
0.5023.5
1.0033.3
2.0044.4
4.0054.5
8.0061.5

From this data, one could calculate Kₘ and Vₘₐₓ.

The catalytic efficiency of an enzyme is a measure of how efficiently it converts a substrate into a product. It is determined by the specificity constant, kcat/Kₘ, where:

kcat (the turnover number) : Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. It is calculated from Vₘₐₓ and the enzyme concentration.

The evaluation of these parameters provides a standardized method for comparing the effectiveness of alpha-L-fucosidase from different sources or under different conditions. nih.gov

Table 2: Kinetic Parameters for Alpha-L-Fucosidase with an Aryl-Fucoside Substrate This table shows example values derived from kinetic analysis, similar to those reported for various fucosidases.

ParameterValueUnit
Vₘₐₓ75µmol/min/mg
Kₘ0.85mM
kcat62.5s⁻¹
kcat/Kₘ73.5mM⁻¹s⁻¹

Determination of Michaelis-Menten Parameters (Km, Vmax)

Modulation of Enzymatic Hydrolysis by Environmental Factors

The rate of enzymatic hydrolysis of this compound is significantly influenced by environmental factors such as pH and temperature. smolecule.com

The pH of the reaction medium has a profound effect on alpha-L-fucosidase activity. Each enzyme exhibits a characteristic pH profile with an optimal pH at which its activity is maximal. This pH optimum reflects the ionization states of the critical amino acid residues in the active site that are involved in substrate binding and catalysis. nih.gov For the general acid-base mechanism, the catalytic residues (typically Asp or Glu) must be in the correct protonation state to function as a proton donor and a nucleophile/base.

Alpha-L-fucosidases from different sources display a wide range of pH optima. Many lysosomal fucosidases from mammalian sources have acidic pH optima, typically between pH 4.0 and 5.5. researchgate.netnih.gov In contrast, fucosidases from gut microbiota often function optimally in the neutral pH range of 6.0 to 8.0. mdpi.com Extreme pH values, both acidic and alkaline, can lead to a significant loss of activity and irreversible denaturation of the enzyme. mdpi.com

Table 3: Influence of pH on the Relative Activity of a Representative Alpha-L-Fucosidase This table illustrates a typical pH profile for an alpha-L-fucosidase with an optimum in the neutral range.

pHRelative Activity (%)
4.015
5.045
6.085
7.0100
8.080
9.050
10.010

Temperature Effects on Enzyme Kinetics

Temperature is a critical parameter that directly influences the rate of enzymatic reactions. The hydrolysis of this compound by α-L-fucosidase follows the general principles of enzyme kinetics in relation to temperature. As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and a higher reaction velocity. This trend continues until an optimal temperature is reached, at which the enzyme exhibits maximum catalytic activity.

Beyond this optimum, a further increase in temperature leads to a rapid decrease in reaction rate. The elevated thermal energy begins to disrupt the weak non-covalent bonds that maintain the enzyme's specific three-dimensional structure. This process, known as thermal denaturation, alters the conformation of the active site, reducing its efficiency and eventually leading to a complete loss of catalytic function.

The optimal temperature for α-L-fucosidase activity varies significantly depending on the source of the enzyme, reflecting the thermal environment to which the organism is adapted. For instance, α-L-fucosidases from mesophilic bacteria exhibit different temperature optima compared to those from mammalian sources. Research on various α-L-fucosidases, typically using p-nitrophenyl-α-L-fucoside as the substrate, has established a range of optimal temperatures.

Table 1: Optimal Temperatures for α-L-Fucosidases from Various Sources

Note: The following data were determined using p-nitrophenyl-α-L-fucoside as the substrate.

Enzyme SourceOptimal Temperature (°C)Reference
Lacticaseibacillus rhamnosus (AlfA)60 nih.gov
Lacticaseibacillus rhamnosus (AlfB)40 nih.gov
Lacticaseibacillus rhamnosus (AlfC)50 nih.gov
Corynebacterium sp.34 takara.co.kr
Homo sapiens50
Bifidobacterium longum subsp. infantis ATCC 1569737 asm.org

Thermal stability is another important characteristic. An enzyme from a given source may be stable up to a certain temperature before it begins to denature and lose activity. For example, the α1,2-L-fucosidase from Corynebacterium sp. is stable at temperatures up to 26°C (at pH 8.0 for 60 minutes), while its optimal activity is at 34°C. takara.co.kr In contrast, studies on human serum α-L-fucosidase have shown that its heat stability can be influenced by the enzyme's concentration. nih.gov At lower concentrations, the enzyme is more susceptible to heat-induced inactivation. nih.gov

Impact of Ionic Strength and Buffer Composition

The composition of the reaction buffer, including its pH and ionic strength, is paramount for effective enzymatic catalysis. The buffer system's primary role is to maintain a constant pH, as the ionization state of amino acid residues in the enzyme's active site is crucial for substrate binding and the catalytic mechanism.

pH and Buffer Composition: The activity of α-L-fucosidase is highly dependent on pH. Each enzyme has a characteristic optimal pH at which its activity is maximal. This optimum reflects the pH at which the key catalytic residues are in the correct protonation state to perform their function. For α-L-fucosidases, which are retaining glycosidases, this typically involves a pair of carboxylic acid residues acting as a general acid/base catalyst and a nucleophile. Deviation from the optimal pH alters the ionization of these and other important residues, leading to a decrease in catalytic efficiency.

The choice of buffer is also important, as different buffer species can interact with the enzyme and influence its activity. Studies characterizing α-L-fucosidases employ a variety of buffers to determine the optimal pH range.

Table 2: Optimal pH and Buffer Systems for α-L-Fucosidases from Various Sources

Note: The following data were determined using p-nitrophenyl-α-L-fucoside or a related substrate.

Enzyme SourceOptimal pHBuffer(s) Used in StudyReference
Lacticaseibacillus rhamnosus (AlfA)4.0Acetic acid-sodium acetate (B1210297) nih.gov
Lacticaseibacillus rhamnosus (AlfB/AlfC)5.0Acetic acid-sodium acetate, MOPS, Sodium phosphate nih.gov
Alpaca Faeces Metagenome (Fuc25A, C, D, E)7.0Not specified in abstract mdpi.com
Corynebacterium sp.8.5Sodium phosphate takara.co.kr
Homo sapiens4.0Sodium acetate
Bovine Kidney5.5Sodium citrate sigmaaldrich.com

Ionic Strength: Ionic strength, a measure of the total concentration of ions in a solution, can also significantly affect enzyme kinetics. Ions in the buffer solution can form an ionic atmosphere around charged groups on the enzyme's surface. reachdevices.com This shielding can modulate electrostatic interactions within the protein and between the enzyme and its substrate. tuwien.ac.atmdpi.com

Applications of Naphthyl Alpha L Fucoside in Biochemical and Cellular Assays

Development of Fluorometric Assay Systems for Alpha-L-Fucosidase Activity

Fluorometric assays utilizing Naphthyl-alpha-L-fucoside have been developed for the sensitive detection of α-L-fucosidase activity. smolecule.com In this assay, the non-fluorescent this compound is enzymatically cleaved to produce α-L-fucose and the highly fluorescent product, 2-naphthol (B1666908). gbiosciences.combizcomjapan.co.jp The intensity of the fluorescence emitted by 2-naphthol is directly proportional to the α-L-fucosidase activity in the sample. This principle allows for the continuous monitoring of reaction kinetics and the precise quantification of enzyme levels. nih.gov

A primary advantage of using fluorogenic substrates like this compound is the high sensitivity of fluorescence detection. nih.gov Fluorometric techniques can detect much lower concentrations of product compared to colorimetric methods, enabling the measurement of minimal enzyme activities. smolecule.commanufacturingchemist.com This enhanced sensitivity is crucial when working with samples containing low levels of α-L-fucosidase.

Furthermore, these assays typically exhibit an improved signal-to-noise ratio. smolecule.com The fluorescence emission of the liberated 2-naphthol is distinct from the autofluorescence of most biological molecules found in complex samples like cell lysates. smolecule.com This distinction minimizes background interference, leading to more accurate and reliable measurements. smolecule.com Long-wavelength fluorophores are often preferred as they further reduce background absorbance and autofluorescence issues common in biological samples. thermofisher.com

This compound offers significant advantages over traditional chromogenic substrates, such as p-Nitrophenyl-alpha-L-fucoside (PNP-α-L-Fuc). smolecule.commedchemexpress.com While PNP-α-L-Fuc is a widely used substrate that releases a colored p-nitrophenol product upon cleavage, assays based on this compound are inherently less sensitive than fluorometric assays. assaygenie.comrsc.org The higher fluorescence intensity of the product from this compound allows for the detection of lower enzyme concentrations. smolecule.com This makes it a preferred substrate for applications requiring high sensitivity. nih.gov

Table 1: Comparison of Substrates for α-L-Fucosidase Assays
FeatureThis compoundp-Nitrophenyl-alpha-L-fucoside
Assay Type Fluorometric / Chromogenic gbiosciences.combizcomjapan.co.jpChromogenic (Colorimetric) medchemexpress.comnih.gov
Detection Principle Release of fluorescent 2-naphthol gbiosciences.comRelease of colored p-nitrophenol rsc.org
Relative Sensitivity High smolecule.comLower nih.gov
Background Signal Low, due to distinct emission spectrum smolecule.comCan be higher due to absorbance overlap
Primary Application High-sensitivity quantification, HTS scispace.comRoutine enzyme activity determination rsc.org

Enhanced Sensitivity and Signal-to-Noise Ratio

Quantification of Alpha-L-Fucosidase in Biological Matrices

The robust and sensitive nature of assays using this compound makes it suitable for quantifying α-L-fucosidase activity in a wide array of biological samples. smolecule.com This versatility is essential for both basic research and clinical diagnostic development.

This compound is an effective substrate for characterizing purified α-L-fucosidase preparations. smolecule.com It allows researchers to determine key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). smolecule.com For instance, studies on α-L-fucosidase purified from Chinese hamster ovary (CHO) cell supernatant have utilized similar fluorogenic substrates to investigate its kinetic properties and substrate specificity. nih.gov

A significant application of this compound is the measurement of α-L-fucosidase activity in complex biological matrices like cell lysates and tissue homogenates. smolecule.com The low background fluorescence in these assays ensures that the signal accurately reflects enzyme activity, even in crude preparations. smolecule.com This capability is vital for studying the function and regulation of α-L-fucosidase in its native cellular environment and for evaluating its levels in various physiological and pathological states, such as in tumor homogenates. researchgate.netsmolecule.com

Table 2: Biological Samples Analyzed Using Fucosidase Substrates
Biological MatrixApplication ExamplesRelevant Citations
Purified Enzyme Kinetic analysis (Km, Vmax), characterization smolecule.comnih.gov
Cell Lysates Studying cellular enzyme function, inhibitor effects in cells researchgate.netsmolecule.comnih.gov
Tissue Homogenates Comparing enzyme levels in normal vs. diseased tissues smolecule.com
Serum / Plasma Biomarker studies for diseases like cancer and diabetes assaygenie.comresearchgate.net
Cell Culture Supernatant Monitoring secreted enzyme activity nih.gov

Assay in Purified Enzyme Preparations

Application in Enzyme Inhibition Screening and Characterization

This compound is a valuable substrate for high-throughput screening (HTS) and characterization of α-L-fucosidase inhibitors. smolecule.comacs.org The development of therapeutic agents targeting this enzyme requires reliable methods to identify and evaluate potential inhibitory compounds. nih.gov Fluorometric assays are particularly well-suited for HTS because they are fast, sensitive, and can be readily automated in microplate formats. nih.govscispace.com

In an inhibition assay, the rate of 2-naphthol production from this compound is measured in the presence and absence of a test compound. A reduction in the rate of fluorescence increase indicates that the compound is inhibiting α-L-fucosidase activity. smolecule.com This method allows for the rapid screening of large compound libraries to find potential drug candidates. Furthermore, it can be used to determine the potency of an inhibitor (e.g., by calculating the IC50 value) and to investigate the mechanism of inhibition. smolecule.com Studies have successfully used this approach to characterize known inhibitors such as deoxyfuconojirimycin. nih.gov

Identification of Alpha-L-Fucosidase Inhibitors

This compound serves as a key reagent in screening assays designed to identify potential inhibitors of α-L-fucosidase. americanchemicalsuppliers.com In these assays, the substrate is used to measure the enzymatic activity of α-L-fucosidase in the presence of test compounds. A reduction in the rate of 2-naphthol release, as compared to a control reaction without the test compound, indicates inhibitory activity. This approach allows for the high-throughput screening of large compound libraries to discover novel α-L-fucosidase inhibitors. Such inhibitors are of significant interest for studying the biological roles of α-L-fucosidase and for the development of potential therapeutic agents for diseases associated with aberrant fucosidase activity, such as cancer and fucosidosis. americanchemicalsuppliers.comresearchgate.netsigmaaldrich.com

For instance, researchers have utilized this substrate to screen for and characterize inhibitors from various sources. Phenylalkyl-substituted polyhydroxypyrrolidines have been synthesized and evaluated for their inhibitory potency against α-L-fucosidase, with some derivatives showing very high activity. researchgate.net Similarly, pyrrolidine-ferrocene hybrids have been developed as potent inhibitors, with their binding properties rationalized through structural studies. researchgate.net

Mechanistic Characterization of Inhibitor Binding

Beyond inhibitor screening, this compound is instrumental in elucidating the kinetic mechanisms of α-L-fucosidase inhibition. By systematically varying the concentrations of both the substrate and the inhibitor, researchers can perform kinetic analyses to determine key parameters such as the Michaelis-Menten constant (K_m) and the maximum velocity (V_max) of the enzymatic reaction. These studies help to differentiate between various modes of inhibition, including competitive, non-competitive, and uncompetitive inhibition, providing insights into how an inhibitor interacts with the enzyme. For example, a significant increase in the apparent K_m value in the presence of the inhibitor, with little to no change in V_max, would suggest a competitive binding mode.

Inhibition ModeEffect on K_mEffect on V_maxDescription
Competitive IncreasesUnchangedInhibitor binds to the active site, competing with the substrate.
Non-competitive UnchangedDecreasesInhibitor binds to a site other than the active site, affecting enzyme conformation.
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate complex.
Mixed Increases or DecreasesDecreasesInhibitor binds to both the free enzyme and the enzyme-substrate complex.

This table provides a simplified overview of how different inhibition types affect kinetic parameters in enzyme assays using substrates like this compound.

Effects of Specific Inhibitory Compounds (e.g., Aldehyde Fixatives)

The activity of α-L-fucosidase can be influenced by various chemical compounds, including fixatives commonly used in histochemical studies. Aldehyde fixatives, such as formaldehyde (B43269) and glutaraldehyde, are known to cross-link proteins, which can lead to the inhibition of enzyme activity. When using this compound to assess α-L-fucosidase activity in fixed tissues, it is crucial to consider the potential inhibitory effects of the fixative. The degree of inhibition can depend on the type of aldehyde, its concentration, and the duration of fixation. This understanding is vital for accurately interpreting histochemical staining results and for developing fixation protocols that preserve enzymatic activity as much as possible.

Utility in Histochemical Studies for Fucose-Related Pathways

This compound is a valuable tool in histochemistry for investigating the role of fucose and α-L-fucosidase in biological tissues. smolecule.com

Visualization of Fucose-Containing Structures

While this compound itself is used to detect enzyme activity, its application in histochemistry indirectly provides information about the localization of fucose-containing glycoconjugates. The enzymatic reaction releases 2-naphthol, which can then be coupled with a diazonium salt to form an insoluble, colored azo dye at the site of enzyme activity. gbiosciences.com The presence of this colored precipitate indicates regions where α-L-fucosidase is actively cleaving fucose from its substrates, thereby suggesting the location of fucosylated structures within the tissue.

Localization of Alpha-L-Fucosidase Activity in Cellular Contexts

The primary histochemical application of this compound is the precise localization of α-L-fucosidase activity within cells and tissues. This technique allows researchers to identify specific cell types or subcellular compartments that exhibit high levels of fucosidase activity. For example, studies have used this method to demonstrate α-L-fucosidase accumulation in the primary cell walls of plant tissues. nih.gov In clinical pathology, altered patterns of α-L-fucosidase activity, as visualized by this histochemical method, have been associated with various disease states, including cancer. sigmaaldrich.comnih.gov The ability to pinpoint the location of enzyme activity provides critical insights into the physiological and pathological roles of fucose metabolism.

Integration into Microbial Detection and Biological Indicator Systems (Research Tools)

This compound has found utility in the development of research tools for microbial detection and as a component of biological indicator systems. google.com.afgoogle.com

Biological indicators are essential for validating the effectiveness of sterilization processes in various settings, including healthcare and pharmaceutical manufacturing. mesalabs.comwaterandwastewater.com These indicators typically contain highly resistant bacterial spores, such as those from Bacillus species. google.com.afgoogle.comsterislifesciences.com The principle behind their use is that the inactivation of these resistant spores provides a high degree of confidence that the sterilization process has been successful. mesalabs.com

Enzyme-Based Detection of Target Microorganisms

The specific enzymatic activities of microorganisms provide a powerful tool for their rapid detection and identification. nih.govnih.gov this compound serves as a chromogenic substrate in culture media designed to identify bacteria that produce the enzyme α-L-fucosidase. bioconnections.netoup.com When a microorganism possessing this enzyme is cultured in a medium containing this compound, the enzyme cleaves the substrate. dcfinechemicals.comdcfinechemicals.com This releases 2-naphthol. gbiosciences.com The liberated 2-naphthol can then react with a diazonium salt, also present in the medium, to produce an insoluble, colored precipitate at the site of colonial growth. This distinct color formation allows for the direct visual identification of target microorganisms.

The presence or absence of α-L-fucosidase activity is a key characteristic used in the differentiation of various bacterial species. mdpi.com For instance, screening for this enzyme is employed in clinical microbiology to distinguish between different pathogens. nih.govnih.gov Research has demonstrated the utility of chromogenic substrates in identifying a range of microorganisms. In one study, various nonpathogenic aerobic bacterial strains were screened for α-L-fucosidase activity using a chromogenic substrate, which led to the identification of Paenibacillus thiaminolyticus as a producer of the enzyme. oup.com

The following table summarizes the use of this compound and similar chromogenic substrates in detecting microbial enzymes.

Table 1: Application of Chromogenic Substrates in Microbial Detection

SubstrateTarget EnzymePrinciple of DetectionApplication Example
This compoundα-L-FucosidaseEnzymatic cleavage releases 2-naphthol, which reacts with a diazonium salt to form a colored precipitate. gbiosciences.comIdentification of bacteria possessing α-L-fucosidase, such as Paenibacillus thiaminolyticus. oup.com
p-Nitrophenyl-α-L-fucopyranosideα-L-FucosidaseHydrolysis releases p-nitrophenol, a yellow-colored compound. bioconnections.netScreening of bacterial strains for α-L-fucosidase production. oup.com
5-Bromo-4-chloro-3-indolyl α-L-fucopyranoside (X-Fuc)α-L-FucosidaseEnzymatic cleavage releases an indolyl derivative that dimerizes to form a blue precipitate. oup.comDetection of recombinant E. coli colonies expressing the α-L-fucosidase gene. oup.com

Development of Rapid Read-Out Biological Indicators

This compound is also a component in the development of rapid read-out biological indicators (BIs), which are critical for verifying the efficacy of sterilization processes. google.comgoogle.com.afgoogle.com Conventional biological indicators rely on the germination and growth of highly resistant bacterial spores, such as Geobacillus stearothermophilus for steam sterilization, a process that can take a significant amount of time. medi-care.com.myebay.com

Rapid read-out BIs expedite this process by detecting the activity of a specific, heat-stable enzyme within the spores that survives a sub-lethal sterilization cycle but is destroyed in a successful one. google.comgoogle.com.af In this context, this compound can be used as a substrate for an enzyme like α-L-fucosidase.

The system works as follows: a BI containing a known population of bacterial spores is exposed to a sterilization cycle alongside the items to be sterilized. ebay.com After the cycle, the BI's inner ampule, containing a growth medium and the enzyme substrate (e.g., this compound), is crushed, bringing it into contact with the spore strip. medi-care.com.myebay.com If the sterilization was ineffective and viable spores remain, their enzymes will metabolize the substrate. The cleavage of this compound releases 2-naphthol which, in the presence of a suitable indicator reagent, generates a detectable signal, such as a color change or fluorescence, within a few hours. google.comepo.org A successful sterilization cycle inactivates the enzymes, resulting in no substrate breakdown and no signal. 3m.com

While Geobacillus stearothermophilus and its associated enzyme α-D-glucosidase are commonly used for steam sterilization monitoring, other organisms and enzymes are used for different sterilization methods, such as ethylene (B1197577) oxide sterilization. google.comgoogle.com.af The principle remains the same: the survival of a specific enzyme activity, detected by a chromogenic or fluorogenic substrate, indicates a sterilization failure. google.com

The table below details enzyme substrates mentioned in the context of rapid read-out biological indicators.

Table 2: Enzyme Substrates in Rapid Read-Out Biological Indicators

SubstrateTarget EnzymeAssociated Microorganism (Example)Sterilization Method
2-Naphthyl-alpha-L-fucopyranosideα-L-FucosidaseNot specified in provided contextGeneral principle applicable
p-Nitrophenyl-α-glucopyranosideα-D-GlucosidaseBacillus stearothermophilusSteam google.com
4-Methylumbelliferyl-alpha-D-glucosideα-D-GlucosidaseBacillus stearothermophilusSteam google.com.af
p-Nitrophenyl-alpha-L-arabinofuranosideα-L-ArabinofuranosidaseBacillus subtilisEthylene Oxide google.com
4-Methylumbelliferyl-beta-D-glucosideβ-D-GlucosidaseBacillus subtilisEthylene Oxide google.com.af

Structural Activity Relationships Sar and Molecular Design Principles

Role of the Naphthyl Moiety in Enzymatic Recognition and Fluorogenic Properties

Naphthyl-alpha-L-fucoside serves as a chromogenic and fluorogenic substrate for α-L-fucosidase. gbiosciences.comgbiosciences.com The core of its function lies in the enzymatic cleavage of the glycosidic bond, which liberates the naphthyl group as 2-naphthol (B1666908). gbiosciences.compjoes.com The naphthalene (B1677914) ring itself contributes aromatic characteristics that can influence its interaction with biological systems. cymitquimica.com

Upon hydrolysis by α-L-fucosidase, the released 2-naphthol can be detected and quantified. gbiosciences.com This detection can be achieved through colorimetric methods, often by coupling the released naphthol with a staining reagent like hexazonium p-rosaniline to form a corresponding azo-dye. gbiosciences.com Alternatively, the inherent fluorescence of naphthols allows for sensitive detection through fluorescence analysis. gbiosciences.com This principle is analogous to other fluorogenic substrates, such as 4-methylumbelliferyl derivatives, where enzymatic action releases a fluorescent compound (e.g., 4-methylumbelliferone), enabling the quantification of enzyme activity. caymanchem.comgoogle.com.af The choice of the aglycone—the non-sugar part like the naphthyl group—is therefore a critical design element, as its properties determine the method and sensitivity of detection.

Influence of the Alpha-L-Fucose Glycosidic Linkage on Substrate Specificity

The specificity of this compound as a substrate is dictated by the precise configuration of its sugar component and the glycosidic bond. α-L-fucosidases are a class of enzymes that specifically catalyze the hydrolysis of terminal α-L-fucose residues from various glycoconjugates. nih.govnih.gov These enzymes exhibit a wide range of specificities for different fucosylated linkages, including α-1,2, α-1,3, α-1,4, and α-1,6 linkages, depending on the enzyme's origin and family (e.g., GH29, GH95). nih.govnih.gov

The α-L-fucosidic linkage in the substrate is the primary recognition element for the enzyme. The enzyme's active site is shaped to accommodate the L-fucose sugar in the correct alpha anomeric configuration, enabling catalysis. nih.gov The critical nature of this specificity is highlighted in metabolic pathways where the removal of fucose is a prerequisite for further degradation of a molecule. For instance, the presence of an α1→6 linked fucose on an asparagine-linked N-acetylglucosamine can prevent another enzyme, glycosylasparaginase, from accessing its substrate; only after an α-fucosidase removes the fucose can the subsequent hydrolysis occur. nih.gov This demonstrates that the alpha-L-fucose glycosidic linkage acts as a gatekeeper, controlling enzymatic access and ensuring a specific sequence of catabolic events. nih.gov

Impact of Deoxy-Sugar Modifications (e.g., 6-Deoxy-alpha-L-galactopyranoside) on Biological Interactions

The fucose component of this compound is chemically defined as 6-deoxy-L-galactose. nih.govnih.gov This means it is a galactose sugar that lacks the hydroxyl group at the 6-position. cymitquimica.com This "deoxy" modification is not a minor alteration; it is a defining structural feature that fundamentally impacts its biological interactions and is crucial for enzymatic recognition. cymitquimica.com

The absence of the C6 hydroxyl group distinguishes fucose from other hexoses like galactose and is a key determinant for substrate binding to α-L-fucosidase. The active site of the enzyme is tailored to recognize this specific deoxy-sugar structure. This specificity ensures that α-L-fucosidase acts only on fucosylated glycans and not on other more abundant galactose-terminated structures. The accumulation of fucosylated compounds in the genetic disorder fucosidosis, which results from deficient α-L-fucosidase activity, underscores the essential role of this enzyme in specifically targeting and catabolizing molecules containing the 6-deoxy-L-galactose moiety. nih.govnih.gov

Modifications to Enhance or Alter Substrate Characteristics

The basic scaffold of a fucose sugar linked to a signaling aglycone can be systematically modified to optimize the substrate for specific applications, such as improving signal detection or modulating its interaction with the enzyme.

A key strategy for enhancing substrate characteristics involves replacing the aglycone with different fluorophores to optimize the fluorescent signal. nih.gov This allows for the development of substrates with tailored excitation and emission wavelengths, which is particularly useful for multiplexed assays or for imaging in specific cellular environments. nih.govacs.org For example, researchers have developed a palette of α-L-fucosidase substrates by conjugating α-L-fucopyranoside to various fluorophores, including resorufin (B1680543) (red fluorescence), 2-methyl TokyoGreen (green fluorescence), and 4-trifluoromethylumbelliferone (blue fluorescence). nih.govacs.org These synthetic substrates were effectively hydrolyzed by human α-L-fucosidase, demonstrating that the enzyme can tolerate significant structural variation in the aglycone portion while retaining its specificity for the α-L-fucose moiety. nih.govacs.org

Table 1: Fluorogenic Substrates of α-L-fucosidase for Signal Optimization. nih.govacs.org
FluorophoreResulting SubstrateExcitation (nm)Emission (nm)Fluorescence Color
ResorufinResorufin-α-L-fucoside571585Red
2-methyl TokyoGreen (2MeTG)2MeTG-α-L-fucoside491510Green
4-trifluoromethylumbelliferone (TFMU)TFMU-α-L-fucoside385502Blue

Modifications to both the fucose and aglycone moieties of a substrate can significantly impact its binding affinity (Km or Kd) and the maximum rate of enzymatic reaction (turnover rate or kcat). While this compound is an effective substrate, the development of analogs aims to improve these kinetic parameters. For instance, α-L-fucosidase from the marine mollusk Pecten maximus hydrolyzes the synthetic substrate p-nitrophenyl α-l-fucopyranoside with a Km value of 650 µM and a high catalytic activity of 85 µmol·min⁻¹·mg⁻¹. oup.com This provides a benchmark for evaluating other substrates.

Structure-activity relationship studies on enzyme inhibitors offer valuable insights into the features that promote high-affinity binding, which can be translated to substrate design. For example, studies on inhibitors of the bacterial lectin LecB, which also binds fucose, have shown that modifications to fucosyl amide derivatives can lead to binding affinities in the nanomolar range. acs.org The replacement of an acetamide (B32628) group with a benzamide (B126) group on a β-fucosyl amide scaffold improved the inhibitory concentration (IC50) from 902 nM to 88 nM, demonstrating a more than 10-fold increase in binding affinity. acs.org These findings highlight how subtle changes to the groups attached to the sugar ring can dramatically alter molecular interactions, providing a rational basis for designing α-L-fucosidase substrates with enhanced affinity and potentially higher turnover rates.

Table 2: Impact of Structural Modification on Binding Affinity of Fucose Derivatives to the Fucose-Binding Lectin LecB. acs.org
CompoundCore StructureModifying GroupIC50 (nM)
4jβ-fucosyl amideAcetamide902 ± 69
4aβ-fucosyl amideBenzamide88 ± 12

Advanced Research Directions and Emerging Applications

High-Throughput Screening (HTS) Implementations for Enzyme Activity and Inhibition Profiling

Naphthyl-alpha-L-fucoside is a valuable substrate for high-throughput screening (HTS) assays designed to measure α-L-fucosidase activity and identify potential inhibitors. In these assays, the enzymatic cleavage of this compound by α-L-fucosidase releases 2-naphthol (B1666908). smolecule.comgbiosciences.com This product can be quantified, often through a secondary reaction that produces a colored azo-dye, making it a chromogenic substrate suitable for absorbance-based detection methods. gbiosciences.com

While fluorescence-based assays using substrates like 4-methylumbelliferyl-α-L-fucopyranoside are often more sensitive, absorbance-based assays with naphthyl derivatives provide a robust and often more accessible alternative for HTS platforms. nih.gov The ability to miniaturize these assays, for instance into 1536-well plates, is crucial for screening large small-molecule libraries to discover new enzyme inhibitors or activators. nih.gov The data derived from such screens, including IC50 values for inhibitors, are critical for the initial stages of drug discovery programs targeting fucosidase-related pathologies.

Table 1: Comparison of Substrates for α-L-Fucosidase HTS Assays

Substrate Detection Method Product Measured Key Advantages Reference
This compound Colorimetric/Absorbance 2-Naphthol (often via azo-dye) Cost-effective, stable signal gbiosciences.com
4-Methylumbelliferyl-α-L-fucopyranoside Fluorometric 4-Methylumbelliferone High sensitivity, low background chemsynlab.com
p-Nitrophenyl-α-L-fucopyranoside Colorimetric/Absorbance p-Nitrophenol Simple, widely used nih.govmdpi.com

| 2-Chloro-4-nitrophenyl-α-L-fucopyranoside | Colorimetric/Absorbance | 2-Chloro-4-nitrophenol | Used for characterizing specific fucosidases | americanchemicalsuppliers.com |

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Computational approaches are increasingly being used to complement experimental studies of enzyme kinetics and inhibition. Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between α-L-fucosidase and its substrates, including this compound. researchgate.netmdpi.commdpi.com These simulations can model the conformational changes that occur within the enzyme's active site upon substrate binding and during the catalytic cycle. nih.govnih.gov

For instance, studies on the α-L-fucosidase from Thermotoga maritima used molecular modeling to understand how specific mutations, even those not in direct contact with the substrate, could reorient active site residues to enhance transfucosylation activity over hydrolysis. nih.gov Similarly, simulations of the fucosidase AlfC from Lactobacillus casei revealed how an active-site loop's open and closed conformations control enzymatic activity, providing a framework for rationally engineering the enzyme. nih.gov By applying these computational techniques to the interaction of this compound with various fucosidases, researchers can predict binding affinities, rationalize substrate specificity, and guide the design of more potent and specific inhibitors.

Development of this compound Analogs for Specific Research Probes

The core structure of this compound serves as a scaffold for the synthesis of novel chemical probes. By modifying either the fucose moiety or the naphthyl aglycone, researchers can develop analogs with altered properties tailored for specific applications. The synthesis of various fucopyranoside derivatives demonstrates the chemical versatility of this class of compounds. americanchemicalsuppliers.commdpi.com

One area of development involves creating analogs that can act as "clickable" fucosides for use in bioorthogonal chemistry. acs.org Another strategy involves synthesizing fucoside derivatives with different reporter groups to generate probes with varied detection capabilities. For example, replacing the naphthyl group with a nitrophenyl group yields a colorimetric substrate, while using a methylumbelliferyl group creates a highly sensitive fluorescent probe. chemsynlab.commdpi.com The 2-naphthylmethyl (NAP) group itself is also used as a photolabile protecting group in the complex chemical synthesis of oligosaccharides. nih.govresearchgate.netjst.go.jp The development of such analogs is crucial for creating a diverse toolkit of research probes to investigate fucosidase activity in different biological contexts with greater precision.

Table 2: Examples of α-L-Fucoside Analogs and Their Applications

Analog/Derivative Reporter Group Application Reference
p-Nitrophenyl-α-L-fucopyranoside p-Nitrophenyl Standard colorimetric enzyme assays mdpi.com
4-Methylumbelliferyl-α-L-fucopyranoside 4-Methylumbelliferyl Highly sensitive fluorometric enzyme assays chemsynlab.com
2-Chloro-4-nitrophenyl α-L-fucopyranoside 2-Chloro-4-nitrophenyl Substrate for enzyme characterization americanchemicalsuppliers.com
Aryl α-l-fucosides Various Aryl groups Probes for lectin binding studies (e.g., DC-SIGN) researchgate.net

Investigation of Fucosidase Activity in Diverse Biological Systems (non-human, mechanistic studies)

This compound is instrumental in studying α-L-fucosidase activity across a wide range of non-human biological systems, revealing the enzyme's diverse roles and mechanisms. Studies have employed this substrate to detect and characterize fucosidases in bacteria, molluscs, and plants. nih.govfrontiersin.org For example, it was used in the API ZYM system to test for α-fucosidase activity in the marine bacterium Tamlana sp. S12, contributing to the understanding of its capacity to degrade algal polysaccharides. frontiersin.org Similarly, it has been used to monitor α-D-glucosidase from Bacillus stearothermophilus, a microorganism used in monitoring steam sterilization. google.com.af

Mechanistic studies have benefited significantly from synthetic substrates like this compound. α-L-Fucosidases are categorized into different glycoside hydrolase (GH) families, primarily GH29 and GH95, which operate through distinct catalytic mechanisms. mdpi.comwikipedia.org GH29 enzymes are retaining enzymes that work via a double-displacement mechanism, while GH95 enzymes are inverting enzymes using a single-displacement mechanism. mdpi.com Comparing the hydrolysis of this compound and its analogs by enzymes from these different families helps elucidate the structural determinants of substrate specificity and catalytic action. For instance, the α-L-fucosidase from the plant Arabidopsis thaliana (AtFuc95A) is highly specific for α-1,2-linked fucose and shows no activity with p-nitrophenyl-alpha-L-fucopyranoside, highlighting the diversity in substrate recognition even within the same enzyme class. uniprot.org

Exploration of Fucosidase Roles in Glycoprotein (B1211001) Metabolism and Cell Signaling Using this compound as a Tool

Fucosylated glycoconjugates, including glycoproteins and glycolipids, are critical mediators of cellular function, involved in processes from cell adhesion and signaling to immune responses. nih.gov The enzyme α-L-fucosidase plays a key role in the metabolism of these molecules by cleaving terminal fucose residues. smolecule.comuniprot.orguniprot.org this compound serves as an essential research tool to measure the activity of this enzyme, thereby providing a window into the status of glycoprotein metabolism and fucosylation-dependent signaling pathways. nih.govresearchgate.net

For example, fucose is a crucial component of oligosaccharide structures that can be altered in disease states like cancer and inflammation. nih.govresearchgate.net By using this compound to quantify fucosidase activity in cell lysates or tissue samples, researchers can probe the dynamics of glycan processing. An increase or decrease in enzyme activity can indicate changes in the fucosylation of key glycoproteins involved in cell signaling pathways. This approach is valuable for studying disease progression and for identifying biomarkers. The ability to reliably assay fucosidase activity with this substrate underpins much of the research into the functional roles of fucosylation in health and disease. chemsynlab.com

Q & A

Q. What are the standard synthetic routes for producing Naphthyl-alpha-L-fucoside, and how are purity and stereochemical integrity validated?

this compound is typically synthesized via enzymatic or chemical glycosylation. Enzymatic methods using α-L-fucosidases or glycosyltransferases are preferred for stereoselectivity. Chemical synthesis often employs protecting-group strategies to ensure regioselectivity. Purity is validated using HPLC with UV detection (λ = 280 nm for naphthyl absorption), while stereochemistry is confirmed via 1H^1H-NMR (e.g., anomeric proton coupling constants, J1,2J_{1,2}) and comparison to reference spectra. Mass spectrometry (ESI-MS) ensures molecular weight accuracy .

Q. What experimental setups are recommended for detecting alpha-L-fucosidase activity using this compound as a substrate?

this compound is hydrolyzed by alpha-L-fucosidase to release 2-naphthol, which can be quantified spectrophotometrically. A standard protocol involves incubating the enzyme with 1–5 mM substrate in citrate-phosphate buffer (pH 5.0–6.5) at 37°C. The reaction is terminated with NaOH, and liberated 2-naphthol is measured at 405 nm. Kinetic parameters (KmK_m, VmaxV_{max}) are derived from Lineweaver-Burk plots. Include controls with enzyme inhibitors (e.g., 1-deoxyfuconojirimycin) to confirm specificity .

Q. How can researchers ensure reproducibility in enzyme inhibition studies involving this compound?

Reproducibility requires strict control of substrate concentration (validated via calibration curves), buffer ionic strength, and temperature. Pre-incubate enzymes with inhibitors for 10–15 minutes before adding substrate. Use triplicate assays and statistical validation (e.g., ANOVA for inter-experimental variability). Report IC50IC_{50} values with 95% confidence intervals. Cross-validate findings with orthogonal methods like fluorescence-based assays or isothermal titration calorimetry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported kinetic parameters for alpha-L-fucosidase using this compound across studies?

Discrepancies in KmK_m or VmaxV_{max} often arise from differences in enzyme sources (e.g., mammalian vs. bacterial), assay conditions (pH, temperature), or substrate purity. Conduct a meta-analysis of published data with standardized normalization (e.g., activity per mg protein) and use multivariate regression to identify confounding variables. Validate hypotheses using recombinant enzymes under controlled conditions .

Q. How can this compound be utilized in structural studies of alpha-L-fucosidase binding pockets?

Co-crystallize the enzyme-substrate complex using vapor diffusion methods. Soak crystals in 5–10 mM this compound for 24–48 hours. Resolve structures via X-ray crystallography (2.0–2.5 Å resolution) to map hydrogen bonding (e.g., interactions with catalytic residues like Asp/Glu). Compare with inhibitor-bound structures to identify competitive binding motifs. Molecular dynamics simulations (50–100 ns trajectories) further elucidate conformational changes upon substrate binding .

Q. What advanced methodologies detect trace degradation products of this compound in long-term stability studies?

Employ LC-MS/MS with a C18 column (2.6 µm particle size) and gradient elution (0.1% formic acid in H2_2O/MeCN). Monitor degradation products (e.g., free naphthol, defucosylated derivatives) using MRM transitions. Accelerated stability studies (40°C, 75% RH for 1–3 months) predict shelf-life under standard storage conditions (-20°C). Quantify degradation kinetics using Arrhenius plots .

Methodological Considerations

  • Literature Review : Prioritize primary sources (e.g., Journal of Biological Chemistry) over vendor catalogs. Use databases like PubMed and SciFinder with keywords: "alpha-L-fucosidase substrate specificity," "naphthyl glycosides kinetics" .
  • Data Validation : Cross-check enzyme activity assays with knockout models or CRISPR-edited cell lines to confirm substrate specificity .
  • Ethical Reporting : Disclose conflicts of interest (e.g., enzyme suppliers) and cite all commercial reagents (Catalog numbers, e.g., RC-299 ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.